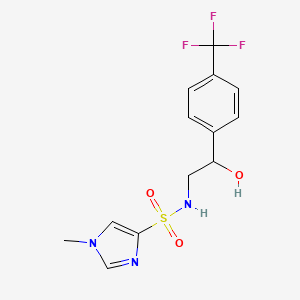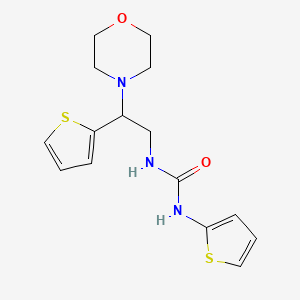
N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry due to their diverse set of properties . The trifluoromethyl group attached to the phenyl ring is a common feature in many pharmaceuticals and agrochemicals, as it can enhance chemical stability and lipophilicity .
Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Factors such as the presence of the trifluoromethyl group and the sulfonamide linkage would likely make the compound quite polar and could affect its solubility and stability .Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
One study utilized Actinoplanes missouriensis for the biocatalytic production of mammalian metabolites of LY451395, a biaryl-bis-sulfonamide and α-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptor potentiator. This approach supported the full structure characterization of metabolites by NMR, aiding in the identification and quantification of drug metabolites during clinical investigations (Zmijewski et al., 2006).
Antibacterial Applications
A study focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop them as antibacterial agents. Various compounds were synthesized and tested for antibacterial activity, with several showing significant efficacy (Azab, Youssef, & El-Bordany, 2013).
Chemical Synthesis and Characterization
Research into the synthesis of N-(Imidazo[1,2-a]pyridin-3-yl)- and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides explored nucleophilic addition and cyclization reactions to produce target heterocyclic compounds, demonstrating a one-pot two-stage method for their synthesis. This showcases the potential for creating diverse compounds for further pharmacological exploration (Rozentsveig et al., 2013).
Electrophysiological Activity
Another study synthesized novel analogues of a class III antiarrhythmic agent, exploring structure-activity relationships and identifying compounds with significant electrophysiological activity. This research contributes to the development of new therapeutic agents for cardiac arrhythmias (Lis et al., 1987).
Nucleophilic Side Chains of Proteins
Investigations into N-Ethyl-5-phenylisoxazolium 3-sulfonate (Woodward's Reagent K) explored its use as a reagent for nucleophilic side chains of proteins, providing insights into protein chemistry and potential applications in biochemical research (Llamas et al., 1986).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with theAndrogen receptor . The Androgen receptor plays a crucial role in the development and maintenance of male sexual characteristics.
Mode of Action
It’s known that compounds interacting with the androgen receptor can influence the receptor’s activity, leading to changes in gene expression and cellular function .
Biochemical Pathways
Compounds interacting with the androgen receptor are known to affect pathways related to male sexual development and function .
Pharmacokinetics
Similar compounds have been studied, and their pharmacokinetic properties can vary widely depending on their chemical structure and the route of administration .
Result of Action
Compounds that interact with the androgen receptor can have a wide range of effects, including changes in gene expression, cellular growth, and differentiation .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F3N3O3S/c1-19-7-12(17-8-19)23(21,22)18-6-11(20)9-2-4-10(5-3-9)13(14,15)16/h2-5,7-8,11,18,20H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXRTESRTASGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-dimethylphenyl)-3-methyl-N-[(3-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2882199.png)

![4-[butyl(methyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2882202.png)
![Methyl 3-{2-[(phenylsulfonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2882203.png)
![2-(6-Cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B2882205.png)
![Ethyl 1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B2882207.png)
![1'-(1H-indole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2882209.png)

![1-morpholino-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2882211.png)
![N-(2-methoxyethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2882213.png)

![Ethyl 1-((4-fluorophenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2882218.png)
![5-bromo-N-(6-bromobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2882219.png)
![{2-[(4-Methylpyridin-2-yl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2882221.png)